molecular formula C28H50Cl4N4O6 B605394 Ambenonium chloride tetrahydrate CAS No. 52022-31-8

Ambenonium chloride tetrahydrate

Cat. No. B605394
CAS RN: 52022-31-8
M. Wt: 680.53
InChI Key: FFLYNBGKFQTWPI-UHFFFAOYSA-N
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Description

Ambenonium chloride, also known as ambenonium dichloride and sold under the trade name Mytelase, is a cholinesterase inhibitor . It is used in the management of myasthenia gravis, a disease that causes muscle weakness . Ambenonium chloride is classified as a reversible cholinesterase inhibitor .


Molecular Structure Analysis

The molecular formula of Ambenonium chloride is C28H42Cl2N4O2 . The structure includes two chlorobenzyl-diethylammonium groups linked by a dioxoethane-diyl group . The molecule has a molar mass of 537.57 g/mol .


Chemical Reactions Analysis

Ambenonium chloride acts as a competitive, reversible inhibitor of acetylcholinesterase . This means it binds to the enzyme acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .


Physical And Chemical Properties Analysis

Ambenonium chloride has a molecular weight of 608.47 g/mol . Its percent composition is C 55.27%, H 6.96%, Cl 23.30%, N 9.21%, O 5.26% .

Scientific Research Applications

Pharmacological Properties

  • Ambenonium chloride has been identified as an anticholinesterase agent, specifically inhibiting acetylcholinesterase with relatively weak activity against serum cholinesterase. Its anticholinesterase properties are 5 to 13 times more potent than neostigmine, as found in pharmacological investigations (Westerberg, 1956).

Effects on Neuromuscular Transmission

  • Ambenonium chloride has been observed to facilitate neuromuscular transmission. This facilitation is thought to involve actions beyond cholinesterase inhibition, possibly at the prejunctional site (Blaber, 1963).
  • Long-term administration of ambenonium chloride in rats showed changes in motor end-plate structure and acetylcholine receptor density, indicating potential impacts on neuromuscular transmission (Hazama et al., 1981).

Impact on Myelinogenesis

  • The addition of ambenonium chloride to developing cultures of neonatal mouse cerebellum showed varying effects on myelin sheath formation. This suggests a role of acetylcholinesterase-containing neurons in myelinogenesis and indicates that ambenonium chloride may influence this process (Toran-Allerand, 1974).

Pharmacokinetics and Biological Analysis

  • Studies on the pharmacokinetics of ambenonium chloride in dogs suggest complex multi-compartment storage with periodic releases into general circulation (Tharasse-Bloch et al., 1989).
  • A sensitive and selective procedure has been developed for the extraction and determination of ambenonium chloride in serum, useful for monitoring its concentration in patients (Ohtsubo et al., 1989).

Interaction with Other Substances

  • Ambenonium chloride shows interactions with other neuromuscular blocking agents. Its antagonistic properties have been explored in studies, suggesting potential applications in managing conditions affected by neuromuscular blockades (Pleuvry & Hunter, 1968).

Neuroscience Research

  • Ambenonium chloride has been used in neuroscience research to study the distribution of acetylcholinesterase activity in the brain, contributing to our understanding of neurological processes and disorders (Papp, 1979).

Safety And Hazards

Ambenonium chloride can be hazardous if swallowed and can cause cramps and nausea . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40Cl2N4O2.2ClH.4H2O/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;;;;;/h9-16H,5-8,17-22H2,1-4H3;2*1H;4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLYNBGKFQTWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.O.O.O.O.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50Cl4N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017939
Record name Ambenonium chloride tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambenonium chloride tetrahydrate

CAS RN

52022-31-8
Record name Ambenonium chloride tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambenonium chloride tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBENONIUM CHLORIDE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1OT01KW1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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